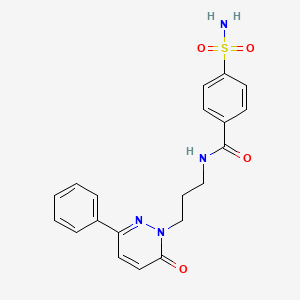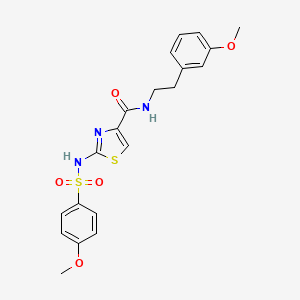
N-(3-methoxyphenethyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide
Descripción general
Descripción
N-(3-methoxyphenethyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide, also known as MPTC, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. MPTC belongs to the family of thiazole-containing compounds, which have been found to exhibit a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of N-(3-methoxyphenethyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide is not fully understood, but it is believed to involve the modulation of certain signaling pathways in the brain and other tissues. It has been shown to interact with specific protein targets, leading to changes in their activity and function.
Biochemical and physiological effects:
This compound has been found to exhibit various biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, the modulation of dopamine D4 receptor signaling, and the induction of apoptosis in certain cancer cell lines. It has also been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(3-methoxyphenethyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide in lab experiments include its high potency and selectivity for specific protein targets, as well as its relative ease of synthesis and purification. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for the study of N-(3-methoxyphenethyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide, including the investigation of its potential therapeutic applications in various diseases, such as cancer and neurological disorders. Further studies are also needed to fully understand its mechanism of action and potential side effects, as well as to develop more potent and selective analogs of this compound. Additionally, the development of new synthetic methods for this compound and related compounds could lead to the discovery of novel biological activities and applications.
Aplicaciones Científicas De Investigación
N-(3-methoxyphenethyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide has been investigated for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and neuroscience. It has been found to exhibit inhibitory effects on certain enzymes and receptors, such as carbonic anhydrase and dopamine D4 receptor, which are involved in various physiological processes.
Propiedades
IUPAC Name |
N-[2-(3-methoxyphenyl)ethyl]-2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S2/c1-27-15-6-8-17(9-7-15)30(25,26)23-20-22-18(13-29-20)19(24)21-11-10-14-4-3-5-16(12-14)28-2/h3-9,12-13H,10-11H2,1-2H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWRRBZWOEZASDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)C(=O)NCCC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-methyl-5-((2-methylbenzyl)thio)-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B3202893.png)
![N-cyclohexyl-2-((6-methyl-7-oxo-2-thioxo-3-(p-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B3202907.png)
![N-cyclohexyl-2-((3-(4-ethoxyphenyl)-6-methyl-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B3202914.png)


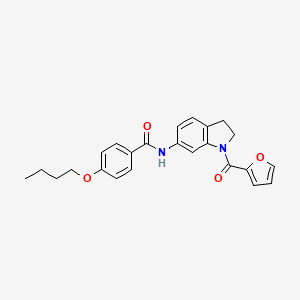
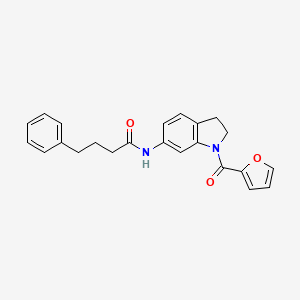

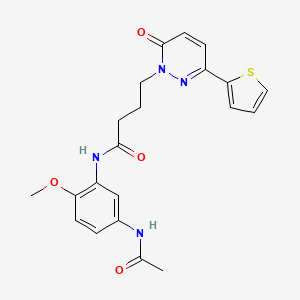

![N-(2-methoxyphenyl)-2,4-dioxo-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-8-carboxamide](/img/structure/B3202946.png)
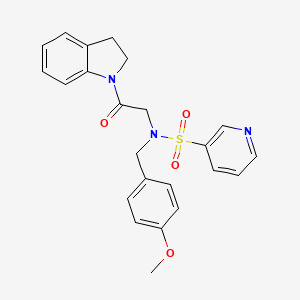
![N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-phenoxyacetamide](/img/structure/B3202978.png)
